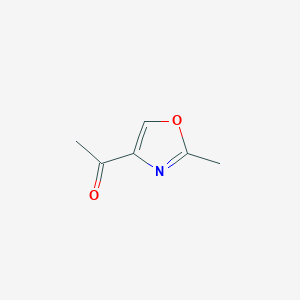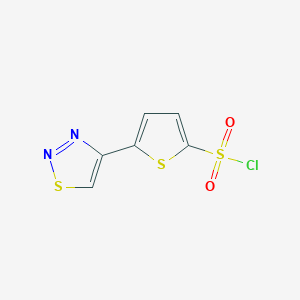
4-chloro-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6Cl2N2O2 and its molecular weight is 257.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to 4-chloro-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid have been widely explored. For instance, Kumarasinghe et al. (2009) focused on the regiospecific synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, highlighting the challenges of identifying regioisomers without X-ray crystallography due to conformational differences in molecular structure (Kumarasinghe et al., 2009). Similarly, Alaşalvar et al. (2014) provided detailed characterization of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid through various spectroscopic and crystallographic techniques, complemented by DFT calculations to affirm molecular geometry and vibrational frequencies, emphasizing the compound's potential in further chemical studies (Alaşalvar et al., 2014).
Optical Properties and Applications
The study of optical properties and applications of pyrazole derivatives, including those structurally related to this compound, reveals significant potential in materials science. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating compounds with significant nonlinear optical properties, suggesting their applicability in optical limiting applications (Chandrakantha et al., 2013). This research indicates the potential of pyrazole derivatives in developing new materials for optical technologies.
Chemical Reactivity and Stability
Investigations into the chemical reactivity and stability of pyrazole-based compounds, including derivatives of this compound, provide insights into their utility in various chemical reactions. Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives, exploring their geometric structures, non-linear optical properties, and chemical reactivity through DFT calculations. Their findings suggest that these compounds exhibit promising optical responses and chemical reactivity, indicating their potential in chemical synthesis and materials science applications (Kanwal et al., 2022).
Electrosynthesis Techniques
The electrosynthesis of 4-chlorosubstituted pyrazolecarboxylic acids, including structures analogous to this compound, has been explored by Lyalin et al. (2009). They demonstrated the chlorination of pyrazolecarboxylic acids via galvanostatic electrolysis, offering a pathway to synthesize chlorosubstituted derivatives efficiently, with the process's efficiency varying based on the substituents and their positions on the pyrazole ring (Lyalin et al., 2009).
Properties
IUPAC Name |
4-chloro-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUBUPUHHQDACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2969330.png)

![3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline](/img/structure/B2969333.png)



![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B2969345.png)


![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2969348.png)
![3-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2969350.png)
